molecular formula C12H13N5O2 B12227652 5-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide

5-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide

Cat. No.: B12227652
M. Wt: 259.26 g/mol
InChI Key: FMCNVIUSRAPXQQ-UHFFFAOYSA-N
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Description

5-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide is a heterocyclic compound that features a pyrazine ring, an azetidine ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by titanium tetrachloride (TiCl4), followed by a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the pyrazine and oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or activator. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2-oxazole-3-carboxamide is unique due to its combination of pyrazine, azetidine, and oxazole rings, which confer specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C12H13N5O2

Molecular Weight

259.26 g/mol

IUPAC Name

5-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C12H13N5O2/c1-8-4-10(16-19-8)12(18)15-9-6-17(7-9)11-5-13-2-3-14-11/h2-5,9H,6-7H2,1H3,(H,15,18)

InChI Key

FMCNVIUSRAPXQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2CN(C2)C3=NC=CN=C3

Origin of Product

United States

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